molecular formula C9H10INO B6203966 N-(2-iodophenyl)oxetan-3-amine CAS No. 1343181-91-8

N-(2-iodophenyl)oxetan-3-amine

Cat. No. B6203966
CAS RN: 1343181-91-8
M. Wt: 275.1
InChI Key:
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Description

“N-(2-iodophenyl)oxetan-3-amine” is a chemical compound with the molecular formula C9H10INO . It is a type of oxetane, a class of compounds that have been extensively studied due to their synthetic potential .


Synthesis Analysis

The synthesis of oxetanes like “N-(2-iodophenyl)oxetan-3-amine” often involves reactions such as allylic amination and ring-opening . For instance, N-aryl oxetan-3-amines can undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . This process can yield 7–8 membered heterocycles with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “N-(2-iodophenyl)oxetan-3-amine” has been elucidated by single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

Oximes, like “N-(2-iodophenyl)oxetan-3-amine”, play an important role in the chemistry of energetic materials. They can be easily obtained from corresponding keto compounds and offer great synthetic potential . Their reduction allows the synthesis of amines, which can be converted to nitramines or nitro compounds by oxidation of the amino group .

Safety and Hazards

The safety data sheet for a related compound, oxetan-3-amine, indicates that it is a flammable liquid and vapor, toxic if swallowed, and causes serious eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment and following standard safety procedures .

Future Directions

The future directions for the study of “N-(2-iodophenyl)oxetan-3-amine” and related compounds could involve further exploration of their synthetic potential. For instance, the development of new synthetic routes for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described . Additionally, the utility of 3-oximinooxetane as a valuable starting material is supported by its commercial availability .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(2-iodophenyl)oxetan-3-amine can be achieved through a three-step process involving the synthesis of 2-iodophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride, and finally, the reaction of the acid chloride with oxetan-3-amine.", "Starting Materials": [ "2-iodobenzoic acid", "Thionyl chloride", "Oxetan-3-amine", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-iodophenylacetic acid", "2-iodobenzoic acid is dissolved in methanol and treated with thionyl chloride and triethylamine. The resulting mixture is refluxed for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-iodophenylacetic acid.", "Step 2: Conversion of 2-iodophenylacetic acid to the acid chloride", "2-iodophenylacetic acid is dissolved in anhydrous diethyl ether and treated with thionyl chloride. The resulting mixture is stirred at room temperature for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acid chloride.", "Step 3: Reaction of the acid chloride with oxetan-3-amine", "Oxetan-3-amine is dissolved in anhydrous diethyl ether and treated with triethylamine. The resulting mixture is stirred at room temperature for several minutes. The acid chloride is then added dropwise to the reaction mixture, and the resulting mixture is stirred at room temperature for several hours until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous layer is washed with hydrochloric acid solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-iodophenyl)oxetan-3-amine." ] }

CAS RN

1343181-91-8

Product Name

N-(2-iodophenyl)oxetan-3-amine

Molecular Formula

C9H10INO

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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